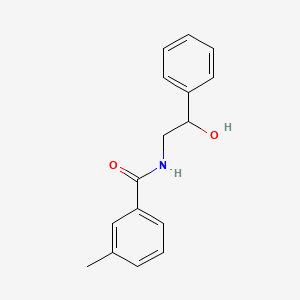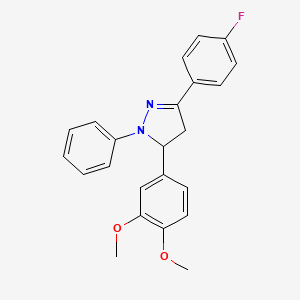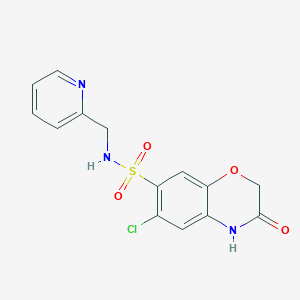![molecular formula C17H25ClN2O4S B5207473 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide, also known as CRAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CRAC is a selective inhibitor of the calcium release-activated calcium (CRAC) channel, which plays a critical role in calcium signaling in immune cells.
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide involves the inhibition of the 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide channel, which is essential for the activation of T cells and other immune cells. The 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide channel is activated by a decrease in calcium levels inside the cell, which triggers the influx of calcium ions into the cell. This influx of calcium ions is critical for the activation of T cells and other immune cells. 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide inhibits this channel by binding to the Orai1 protein, which is a critical component of the 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide have been extensively studied in scientific research. The compound has been shown to inhibit the activation of T cells and other immune cells, which has potential therapeutic applications in several autoimmune diseases. 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has also been shown to have potential as a therapeutic agent in the treatment of several types of cancer. The compound has been shown to have a low toxicity profile and does not affect the viability of non-immune cells.
Advantages and Limitations for Lab Experiments
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has several advantages for lab experiments. The compound is highly selective for the 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide channel, which makes it an ideal tool for studying the role of this channel in immune cell activation. 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has also been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, the compound has some limitations. 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide is not very water-soluble, which can make it difficult to use in some experiments. The compound also has a short half-life, which can make it challenging to study in vivo.
Future Directions
There are several future directions for the study of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide. One potential direction is the development of more water-soluble analogs of the compound, which would make it easier to use in lab experiments. Another potential direction is the study of the compound in the context of other diseases, such as inflammatory bowel disease and asthma. The development of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide as a therapeutic agent for cancer is also an area of active research. Overall, the study of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has the potential to lead to the development of new therapies for several diseases.
Synthesis Methods
The synthesis of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide involves several steps, including the reaction of 2-chloro-4-nitrophenol with propylamine, followed by the reaction of the resulting compound with cyclohexylmagnesium bromide. The final step involves the reaction of the intermediate product with acetyl chloride to form 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide. The synthesis method has been described in detail in several scientific publications.
Scientific Research Applications
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to inhibit the 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide channel, which is essential for the activation of T cells and other immune cells. This inhibition has been shown to have potential therapeutic applications in several autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has also been studied in the context of cancer, where it has been shown to have potential as a therapeutic agent in the treatment of several types of cancer.
properties
IUPAC Name |
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-2-10-19-25(22,23)14-8-9-16(15(18)11-14)24-12-17(21)20-13-6-4-3-5-7-13/h8-9,11,13,19H,2-7,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMGRMNWDHHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyloxy)ethanamine](/img/structure/B5207418.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207423.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)

![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)



![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)